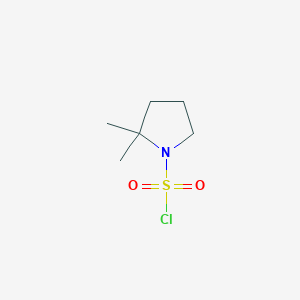

2,2-Dimethylpyrrolidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,2-dimethylpyrrolidine-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S/c1-6(2)4-3-5-8(6)11(7,9)10/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXBYYPHEHRTKDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1S(=O)(=O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344298-45-8 | |

| Record name | 2,2-dimethylpyrrolidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpyrrolidine-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylpyrrolidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpyrrolidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Hydrolysis: It can hydrolyze in the presence of water to form the corresponding sulfonic acid.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the sulfonyl chloride .

Major Products Formed

The major products formed from reactions with this compound include sulfonamides and sulfonic acids, depending on the nature of the nucleophile used .

Scientific Research Applications

2,2-Dimethylpyrrolidine-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,2-Dimethylpyrrolidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with nucleophiles to form sulfonamide derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dimethylpyrrolidine-1-sulfonyl chloride include:

- 2,2-Dimethylpyrrolidine-1-sulfonamide

- 2,2-Dimethylpyrrolidine-1-sulfonic acid

- 2,2-Dimethylpyrrolidine-1-sulfonyl fluoride

Uniqueness

This compound is unique due to its reactivity and ability to form stable sulfonamide derivatives. This makes it a valuable reagent in organic synthesis and various scientific research applications .

Biological Activity

2,2-Dimethylpyrrolidine-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is primarily used in organic synthesis and medicinal chemistry due to its reactivity and ability to form stable sulfonamide bonds. The biological activity of this compound is of interest in various fields, including antiviral research and enzyme inhibition.

- Molecular Formula : C₆H₁₃ClN₂O₂S

- Molecular Weight : 194.70 g/mol

- IUPAC Name : this compound

The biological activity of this compound can be attributed to its ability to act as a sulfonylating agent. Sulfonamides are known to inhibit various enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis. This inhibition leads to the disruption of folate metabolism in bacteria, making sulfonamides effective antibacterial agents.

Antiviral Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including this compound, as antiviral agents. For instance, research on related compounds has shown promising results against viruses such as the Yellow Fever Virus (YFV). These compounds demonstrated selectivity and potency in inhibiting viral replication, suggesting that similar mechanisms may be present in this compound .

Enzyme Inhibition

Sulfonamides are well-documented for their role in enzyme inhibition. The mechanism typically involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial growth. The structural similarity of sulfonamides to PABA allows them to effectively compete for the active site of DHPS, thus preventing the synthesis of folate and ultimately inhibiting bacterial proliferation .

Study on Antiviral Properties

A study published in Nature explored the antiviral properties of sulfonamide derivatives against YFV. The findings indicated that certain derivatives exhibited low micromolar potency and acceptable cytotoxicity levels. While specific data on this compound was not available, the structural similarities with other active compounds suggest potential efficacy against viral infections .

Synthesis and Biological Evaluation

Research conducted on various sulfonamide analogs revealed that modifications in their chemical structure could enhance biological activity. For example, altering side chains or introducing specific functional groups resulted in increased binding affinity to target enzymes or receptors. This implies that systematic modifications to this compound could lead to enhanced biological properties .

Data Table: Biological Activity Overview

Q & A

Q. What are the standard laboratory methods for synthesizing 2,2-dimethylpyrrolidine-1-sulfonyl chloride?

Answer: The synthesis typically involves sulfonylation of 2,2-dimethylpyrrolidine using sulfonylating agents like chlorosulfonic acid or sulfuryl chloride under controlled conditions. Key steps include:

- Reaction Setup: Anhydrous conditions (e.g., dichloromethane or THF solvent) to prevent hydrolysis of the sulfonyl chloride intermediate.

- Temperature Control: Reactions are often conducted at 0–5°C to minimize side reactions.

- Purification: Column chromatography or recrystallization to isolate the product, with purity verified via TLC or HPLC .

Q. How is the structure of this compound validated in synthetic workflows?

Answer: Structural confirmation relies on spectroscopic techniques :

- ¹H/¹³C NMR: Peaks for pyrrolidine protons (δ 1.2–2.8 ppm) and sulfonyl group (no direct protons).

- IR Spectroscopy: S=O stretching vibrations at ~1350–1150 cm⁻¹.

- Mass Spectrometry: Molecular ion peak at m/z 170.659 (M⁺) .

Note: Discrepancies in spectral data should prompt re-evaluation of reaction conditions or purification steps.

Advanced Research Questions

Q. How can reaction yields for this compound be optimized in large-scale syntheses?

Answer: Yield optimization involves:

- Catalyst Screening: Lewis acids (e.g., AlCl₃) may enhance sulfonylation efficiency.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) improve reagent solubility but require strict anhydrous handling.

- Kinetic Monitoring: In-situ FTIR or Raman spectroscopy to track reaction progress and adjust stoichiometry .

Q. How do researchers resolve contradictions in reported solubility data for sulfonyl chlorides like 2,2-dimethylpyrrolidine derivatives?

Answer: Contradictions often arise from solvent polarity and measurement techniques. A systematic approach includes:

Q. What are the applications of this compound in medicinal chemistry research?

Answer: This compound serves as a sulfonating agent for:

- Protease Inhibitor Development: Functionalization of amine groups in target molecules.

- Peptide Modification: Introduction of sulfonamide linkages to enhance metabolic stability.

- Kinase Studies: Labeling active sites via covalent binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.